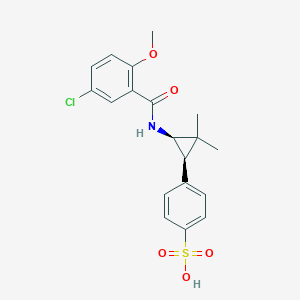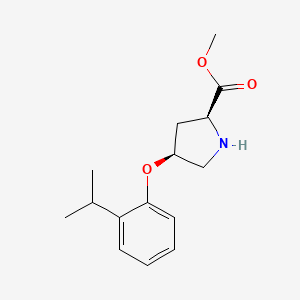
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
説明
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound you mentioned seems to be a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis of a specific compound would require detailed knowledge of the reactions involved, which unfortunately I couldn’t find for this compound.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity, basicity, reactivity, etc.科学的研究の応用
1. Chemical Synthesis and Catalysis
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate and its derivatives are utilized in various chemical synthesis processes. It has been employed in the catalytic synthesis of pyrrolidine derivatives through intramolecular hydroamination of unactivated olefins, demonstrating functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005). Similarly, this compound has been a part of the synthesis process for highly functionalized tetrahydropyridines via phosphine-catalyzed [4 + 2] annulation, displaying excellent yields and regioselectivity (Zhu et al., 2003).
2. Structural Analysis and Coordination Chemistry
Studies involving the absolute structure determination of chiral pyrrolidine derivatives, including those similar to methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate, have demonstrated the compound's role as a coordination partner for cations. Advanced techniques such as diffraction, CD spectroscopy, and theoretical calculations have been employed for this purpose, highlighting the compound's relevance in structural chemistry (Wang & Englert, 2019).
3. Bioactive Compound Synthesis
The compound has been used in the synthesis of 2,3-disubstituted pyrrolidines and piperidines, highlighting its utility in creating bioactive molecules. This synthesis involves oxidative decarboxylation and beta-iodination of amino acids, leading to products that can be manipulated to form bicyclic systems present in numerous natural products (Boto et al., 2001). The flexibility in introducing different substituents during synthesis opens up avenues for developing compounds with diverse biological activities.
Safety And Hazards
This involves understanding the potential risks associated with handling and using the compound. It could include toxicity information, handling precautions, disposal methods, etc.
将来の方向性
This would involve speculating on potential future research directions based on the current understanding of the compound. It could include potential applications, areas that need further research, etc.
特性
IUPAC Name |
methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJWGSZMGYCHL-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



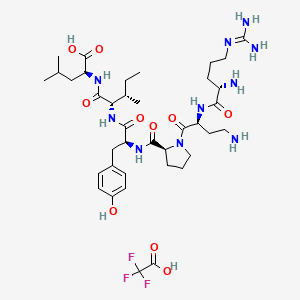
![(2S)-2-(4-(2-(2-Amino-5-hydroxy-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid](/img/structure/B1436940.png)
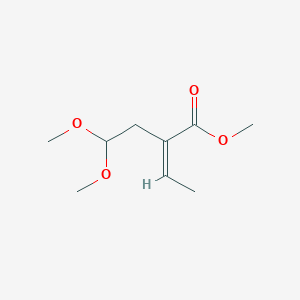
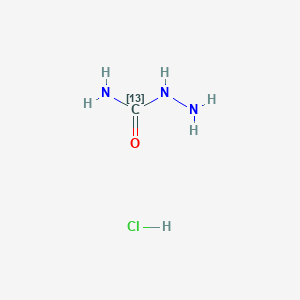
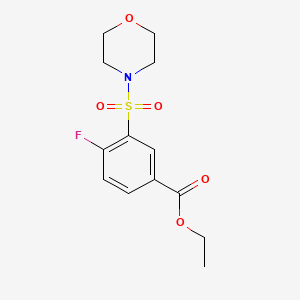
![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)

![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
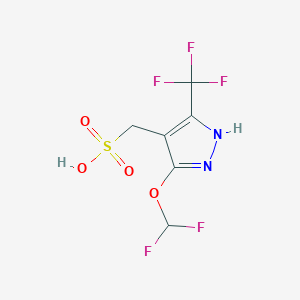
![5,6-dideuterio-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one](/img/structure/B1436956.png)
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)
